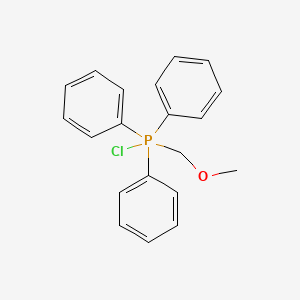

Chloro(methoxymethyl)triphenylphosphorane

Description

Chloro(methoxymethyl)triphenylphosphorane (CAS: 5293-84-5), also known as (methoxymethyl)triphenylphosphonium chloride, is a quaternary phosphonium salt with the molecular formula C₂₀H₂₀ClOP. This compound is characterized by a methoxymethyl (-CH₂OCH₃) substituent attached to a triphenylphosphonium core. It is typically a crystalline solid with a decomposition temperature of 195–197°C. Its primary applications include serving as a reagent in organic synthesis, particularly in Wittig reactions for the formation of alkenes, where the methoxymethyl group acts as a leaving group.

Properties

IUPAC Name |

chloro-(methoxymethyl)-triphenyl-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClOP/c1-22-17-23(21,18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSRCQCLMVFRQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution in Classical Method

TPP attacks methyl chloromethyl ether’s electrophilic carbon, forming a phosphonium intermediate. Kinetic control at 37°C minimizes side reactions:

Chemical Reactions Analysis

Types of Reactions: Chloro(methoxymethyl)triphenylphosphorane primarily undergoes Wittig reactions, where it reacts with aldehydes and ketones to form substituted alkenes. This reaction is a key step in the synthesis of various organic compounds, including antimalarial drugs, substituted quinolines, and alkaloids .

Common Reagents and Conditions: The Wittig reaction involving chloro(methoxymethyl)triphenylphosphorane typically requires the presence of a strong base, such as potassium tert-butoxide, to deprotonate the phosphonium salt and generate the reactive ylide. The reaction is usually carried out in an aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere .

Major Products Formed: The major products formed from the Wittig reaction of chloro(methoxymethyl)triphenylphosphorane with aldehydes and ketones are substituted alkenes. These alkenes can further undergo hydrolysis to form extended aldehydes, which are valuable intermediates in the synthesis of various pharmaceuticals and natural products .

Scientific Research Applications

Organic Synthesis

Chloro(methoxymethyl)triphenylphosphorane is primarily utilized as a Wittig reagent , which plays a crucial role in generating alkenes from aldehydes and ketones. The general reaction mechanism involves the nucleophilic attack of the phosphorane on the carbonyl carbon, leading to the formation of an alkene after the elimination of phosphine oxide as a byproduct. This reaction is significant for various synthetic pathways in organic chemistry.

Key Reactions:

- Formation of Substituted Alkenes: The compound reacts with aldehydes and ketones to produce substituted alkenes, which can further undergo hydrolysis to yield extended aldehydes—valuable intermediates in pharmaceutical synthesis.

- Synthesis of Antimalarial Drugs: It has been reported that chloro(methoxymethyl)triphenylphosphorane is involved in the synthesis of antimalarial agents, including artemisinin, highlighting its importance in medicinal chemistry.

Pharmaceutical Development

Chloro(methoxymethyl)triphenylphosphorane has significant applications in pharmaceutical development, particularly in the synthesis of antiviral and anticancer drugs. Notable examples include:

- Synthesis of Cephalotaxine: This compound has been utilized in synthesizing cephalotaxine, an antiviral and antitumor agent .

- Taxol A Fragment Synthesis: It is also employed in creating fragments of Taxol, a well-known anticancer drug derived from the Pacific yew tree .

Table 1: Summary of Applications

| Application Area | Description | Key Compounds Involved |

|---|---|---|

| Organic Synthesis | Wittig reactions for alkene formation from carbonyl compounds | Substituted alkenes |

| Pharmaceutical Development | Synthesis of antiviral and anticancer drugs | Cephalotaxine, Taxol A |

| Biological Activity | Antitumor properties and potential drug interactions | Phosphonium derivatives |

Case Study: Synthesis of Artemisinin

In a study focused on synthesizing artemisinin, chloro(methoxymethyl)triphenylphosphorane played a pivotal role as a reagent for generating key intermediates. The process involved multiple steps where the Wittig reaction facilitated the formation of crucial alkenes that are integral to the structure of artemisinin. This highlights not only the versatility of this compound but also its importance in developing effective treatments against malaria.

Mechanism of Action

The mechanism of action of chloro(methoxymethyl)triphenylphosphorane involves the formation of a reactive ylide intermediate through deprotonation of the phosphonium salt. This ylide then reacts with the carbonyl group of an aldehyde or ketone to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. The oxaphosphetane then decomposes to form the desired alkene and a phosphine oxide byproduct .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of phosphonium salts and phosphoranes depend heavily on the electronic and steric properties of their substituents. Below is a detailed comparison of chloro(methoxymethyl)triphenylphosphorane with analogous compounds.

Substituent Effects: Alkyl vs. Methoxymethyl Groups

- Ethyltriphenylphosphonium chloride (CAS: 896-33-3):

This compound features an ethyl (-CH₂CH₃) group instead of methoxymethyl. The ethyl group is less polarizable and electron-donating compared to methoxymethyl, leading to lower solubility in polar solvents. Its steric bulk is similar, but the absence of an oxygen atom reduces hydrogen-bonding interactions. - (Chloromethyl)triphenylphosphonium chloride (CAS: 5293-84-5):

Replacing the methoxymethyl group with chloromethyl (-CH₂Cl) introduces a strong electron-withdrawing effect. This enhances the electrophilicity of the phosphorus center, making it more reactive in nucleophilic substitutions but less stable under basic conditions.

Table 1: Physical Properties of Alkyl-Substituted Phosphonium Salts

Aryl-Substituted Phosphoranes

- (4-Methoxybenzylidene)triphenylphosphorane (CAS: 21960-26-9):

This compound contains a 4-methoxyphenylmethylene group. The extended conjugation of the aryl group increases molecular weight (402.47 g/mol) and hydrophobicity (logP = 4.84), making it less soluble in aqueous media compared to chloro(methoxymethyl)triphenylphosphorane. - Triphenyl[(1-naphthyl)methylene]phosphorane (CAS: 1081566-52-0):

The bulky naphthyl group introduces significant steric hindrance, slowing reaction kinetics in Wittig reactions. Its molecular weight (402.47 g/mol) is substantially higher than that of the methoxymethyl derivative.

Table 2: Aryl-Substituted Phosphoranes vs. Methoxymethyl Derivative

*Estimated based on structural analogs.

Electron-Withdrawing vs. Electron-Donating Substituents

- (Methoxycarbonylmethylene)triphenylphosphorane (CAS: 21204-67-1):

The methoxycarbonyl (-CO₂CH₃) group is strongly electron-withdrawing, increasing the electrophilicity of the ylide intermediate in Wittig reactions. This contrasts with the methoxymethyl group, which is electron-donating and stabilizes the phosphonium salt. - Cyano/ethoxycarbonyl-substituted phosphoranes (e.g., compound 4a from ): These derivatives (melting point ~159°C) exhibit higher thermal stability compared to chloro(methoxymethyl)triphenylphosphorane. The cyano group (-CN) enhances crystallinity and reactivity toward carbonyl compounds.

Key Research Findings

- Synthetic Utility : Methoxymethyl-substituted phosphoranes are preferred in reactions requiring mild conditions due to their moderate reactivity and stability. Chloromethyl analogs, while more reactive, are prone to hydrolysis.

- Electronic Effects: Electron-withdrawing groups (e.g., chloro, cyano) enhance electrophilicity but reduce shelf life, whereas electron-donating groups (e.g., methoxy) improve stability.

- Steric Effects : Bulky substituents (e.g., naphthyl) impede reaction rates but enable selective alkene formation.

Biological Activity

Chloro(methoxymethyl)triphenylphosphorane, also known as (methoxymethyl)triphenylphosphonium chloride (MMC), is an organophosphorus compound that has garnered attention due to its diverse biological activities. This article reviews the biological activity of MMC, focusing on its cytotoxic effects, mechanisms of action, and potential applications in various fields, particularly in cancer therapy and agriculture.

- Chemical Formula : CHClOP

- Molecular Weight : 348.83 g/mol

- Melting Point : 202 °C

- Solubility : Soluble in water (>1100 g/L) .

Cancer Cell Lines

Recent studies have demonstrated that MMC exhibits significant cytotoxicity against various cancer cell lines. For instance, a study highlighted its high antitumor activity against duodenal adenocarcinoma cells, where MMC induced apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS) production .

| Concentration (μg/mL) | Cell Line | Effect Observed |

|---|---|---|

| 20 | HuTu-80 (adenocarcinoma) | Induction of necrosis and apoptosis |

| 50 | HuTu-80 | Increased ROS production |

| 100 | HuTu-80 | Significant decrease in mitochondrial membrane potential |

The mechanism of action appears to involve the disruption of mitochondrial function, leading to increased oxidative stress and subsequent cell death .

Plant Pathogenicity

In agricultural contexts, MMC has been identified as a toxic compound produced by the fungus Rhizoctonia solani, which is responsible for significant crop diseases. At concentrations of 20 μg/mL to 100 μg/mL, MMC caused necrosis in plant leaves and increased active oxygen species (AOS), indicating its role as a phytotoxin .

| Concentration (μg/mL) | Effect on Plants |

|---|---|

| 20 | Necrotic lesions |

| 50 | Increased AOS production |

| 100 | Damage to cellular structures |

The biological activity of MMC can be attributed to several mechanisms:

- Induction of Apoptosis : MMC triggers apoptosis in cancer cells via mitochondrial pathways, characterized by a decrease in mitochondrial membrane potential and increased ROS levels .

- Oxidative Stress : The compound enhances the production of reactive oxygen species, contributing to cellular damage and death in both cancerous and plant cells .

- Corrosion Inhibition : Beyond biological activity, MMC has shown efficacy as a corrosion inhibitor for carbon steel in acidic environments, suggesting its versatile chemical properties .

Anticancer Activity

A study conducted on various phosphonium salts, including MMC, indicated that these compounds possess high cytotoxicity against cancer cell lines with moderate effects on normal cells. The study emphasized the potential use of phosphonium salts in developing new anticancer therapies .

Agricultural Impact

Research into the effects of MMC on R. solani revealed that this compound not only serves as a toxin but also plays a role in the pathogenicity of the fungus. Understanding its mechanism could lead to better management strategies for crop diseases caused by this pathogen .

Q & A

Q. What are the established synthetic routes for preparing chloro(methoxymethyl)triphenylphosphorane, and how is purity confirmed?

The synthesis of phosphorane derivatives typically involves nucleophilic substitution between triphenylphosphine and chloro-methoxymethyl precursors under inert conditions. For example, analogous reactions (e.g., dichloromethylenetriphenylphosphorane synthesis) use carbon tetrachloride and triphenylphosphine . Critical steps include:

- Reagent drying : Solvents like dichloromethane (DCM) are dehydrated using molecular sieves and nitrogen bubbling to prevent hydrolysis .

- Reaction monitoring : ¹H-NMR and ³¹P-NMR track intermediate formation (e.g., ³¹P-NMR shifts confirm phosphorane generation) .

- Purification : Column chromatography (hexane:ethyl acetate gradients) isolates the product, with yields validated by mass spectrometry (MS) and elemental analysis .

Q. What spectroscopic techniques are critical for characterizing chloro(methoxymethyl)triphenylphosphorane?

Key methods include:

- ³¹P-NMR : Confirms phosphorus environment (δ ~20–30 ppm for phosphoranes) .

- ¹H-NMR : Identifies methoxymethyl protons (δ ~3.3–3.5 ppm for OCH₃ and δ ~4.5–5.0 ppm for CH₂Cl) .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ at m/z 343) .

- Elemental analysis : Ensures stoichiometric C/H/O/P ratios .

Q. How does chloro(methoxymethyl)triphenylphosphorane participate in Wittig olefination reactions?

This reagent reacts with carbonyl compounds (aldehydes/ketones) to form alkenes via a two-step mechanism:

Ylide formation : Deprotonation generates a reactive ylide intermediate.

Carbonyl addition : The ylide attacks the carbonyl carbon, followed by elimination to form the alkene.

For example, analogous phosphoranes react with ethyl pyruvate to yield α,β-unsaturated esters . Reaction conditions (e.g., THF solvent, room temperature) and stoichiometric ratios are critical for regioselectivity .

Q. What solvents and reaction conditions are optimal for reactions involving this phosphorane?

- Solvents : Anhydrous DCM or THF (dried over molecular sieves) .

- Temperature : Room temperature to 40°C, depending on substrate reactivity .

- Atmosphere : Nitrogen or argon to prevent moisture ingress .

- Catalysts : Triethylamine (Et₃N) or PPTS (pyridinium p-toluenesulfonate) may accelerate ylide formation .

Q. What are the storage and handling protocols to maintain the reagent’s stability?

- Storage : Under nitrogen at –20°C in amber glass vials to prevent photodegradation .

- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps .

- Safety : Wear nitrile gloves and eye protection; avoid inhalation (risk of respiratory irritation) .

Advanced Research Questions

Q. How can reaction mechanisms involving chloro(methoxymethyl)triphenylphosphorane be elucidated using isotopic labeling or computational methods?

- Isotopic labeling : Introduce ¹³C or ²H at the methoxymethyl group to track bond cleavage/formation via NMR .

- DFT calculations : Model transition states to predict regioselectivity in Wittig reactions (e.g., E/Z alkene ratios) .

- Kinetic studies : Monitor reaction rates under varying temperatures to derive activation parameters .

Q. What strategies resolve discrepancies in reported reaction yields when using this reagent?

Q. How to design experiments to probe the stereochemical outcomes of Wittig reactions with this reagent?

Q. What methodologies assess the hydrolytic stability of chloro(methoxymethyl)triphenylphosphorane under varying pH conditions?

Q. How can the electronic effects of substituents on the phosphorane core be systematically studied to alter reactivity?

- Hammett analysis : Replace the methoxymethyl group with electron-donating/withdrawing groups (e.g., -NO₂, -OCH₃) and correlate with reaction rates .

- X-ray crystallography : Resolve substituent effects on ylide geometry and bond lengths .

- DFT simulations : Map frontier molecular orbitals to predict nucleophilic/electrophilic behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.